molecular formula C11H15BrMgO2 B6306938 4-(Diethoxymethyl)phenylmagnesium bromide CAS No. 133292-05-4

4-(Diethoxymethyl)phenylmagnesium bromide

Cat. No.: B6306938
CAS No.: 133292-05-4
M. Wt: 283.44 g/mol
InChI Key: NJPYDGZHTNPXBM-UHFFFAOYSA-M
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Description

4-(Diethoxymethyl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₁₁H₁₅BrMgO₂ and a molecular weight of 283.44 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that it can be used as a substrate in the sp3 C-H arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to participate in the sp3 C-H arylation of tetrahydroisoquinolines , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethoxymethyl)phenylmagnesium bromide can be synthesized through the reaction of 4-(Diethoxymethyl)phenyl bromide with magnesium in anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general procedure involves:

Industrial Production Methods

Industrial production of this compound follows a similar procedure but on a larger scale. The process involves using larger reaction vessels and more stringent control of reaction conditions to ensure high yield and purity. The product is typically supplied as a solution in THF to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.

    Substitution: Can participate in substitution reactions with electrophiles.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Diethoxymethyl)phenylmagnesium bromide is widely used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the diethoxymethyl group.

    4-Methoxyphenylmagnesium Bromide: Similar structure but with a methoxy group instead of diethoxymethyl.

    4-Fluorophenylmagnesium Bromide: Contains a fluorine atom instead of the diethoxymethyl group.

Uniqueness

4-(Diethoxymethyl)phenylmagnesium bromide is unique due to the presence of the diethoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents may not be as effective .

Properties

IUPAC Name

magnesium;diethoxymethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPYDGZHTNPXBM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133292-05-4
Record name 4-(BENZALDEHYDE DIETHYLACETAL)MAGNESIUM BROMIDE
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